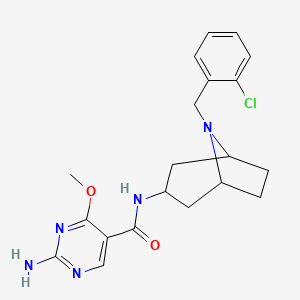

(R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

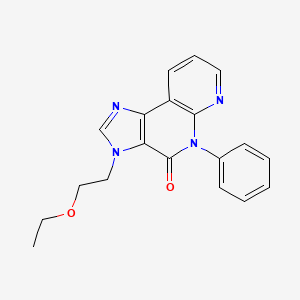

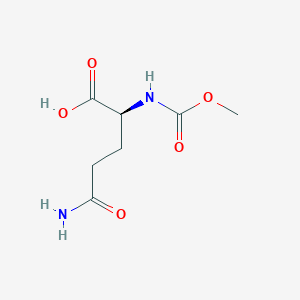

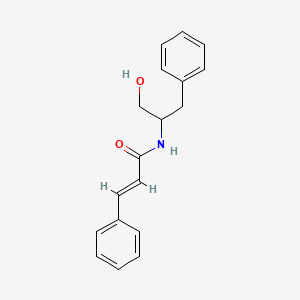

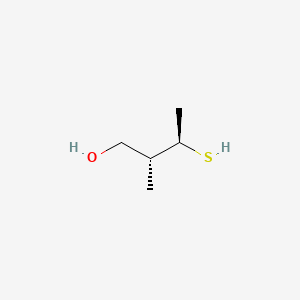

(R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico es un compuesto quiral con una importancia significativa en la química orgánica. Se caracteriza por su estructura única, que incluye un anillo de furano, un grupo fenilo y un grupo hidroxilo. La quiralidad del compuesto surge de sus dos centros quirales, lo que lo convierte en un tema interesante para los estudios estereoquímicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico normalmente implica los siguientes pasos:

Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como furano, benzaldehído y un catalizador quiral adecuado.

Condiciones de reacción: El paso clave implica una reacción aldólica entre furano y benzaldehído en presencia de un catalizador quiral. Esta reacción se lleva a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del estereoisómero deseado.

Purificación: El producto se purifica luego utilizando técnicas como recristalización o cromatografía para obtener el (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico puro.

Métodos de producción industrial: En un entorno industrial, la producción de (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico puede involucrar:

Reactores a gran escala: La reacción se escala utilizando reactores grandes con control preciso de la temperatura, la presión y el pH.

Purificación automatizada: Se emplean técnicas de purificación avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para garantizar una alta pureza y rendimiento.

Control de calidad: Se implementan estrictas medidas de control de calidad para controlar la pureza estereoquímica y la calidad general del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El compuesto se puede reducir para formar el alcohol o alcano correspondiente.

Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes:

Oxidación: Se utilizan reactivos como permanganato de potasio u óxido de cromo III en condiciones ácidas o básicas.

Reducción: Se emplean reactivos como borohidruro de sodio o hidruro de litio y aluminio en condiciones anhidras.

Sustitución: Se utilizan reactivos electrófilos como bromo o ácido nítrico en condiciones controladas para lograr la sustitución en el anillo fenilo.

Principales productos:

Productos de oxidación: Cetonas o ácidos carboxílicos.

Productos de reducción: Alcoholes o alcanos.

Productos de sustitución: Derivados bromados o nitrados del grupo fenilo.

Aplicaciones Científicas De Investigación

(R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.

Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.

Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su papel como precursor para la síntesis de fármacos.

Industria: Se utiliza en la producción de productos químicos finos y como intermedio en la síntesis de varios productos industriales.

Mecanismo De Acción

El mecanismo de acción de (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico implica su interacción con objetivos moleculares específicos:

Objetivos moleculares: El compuesto puede interactuar con enzimas o receptores, influyendo en su actividad.

Vías involucradas: Puede modular vías bioquímicas, lo que lleva a cambios en los procesos celulares como la transducción de señales o la regulación metabólica.

Compuestos similares:

- (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico: Único por su estereoquímica y grupos funcionales específicos.

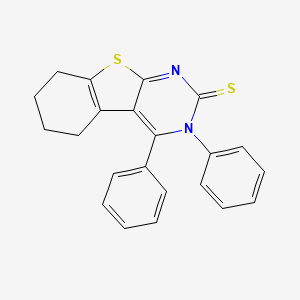

- (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-tiofenpropanoico: Estructura similar pero con un anillo de tiofeno en lugar de un anillo de furano.

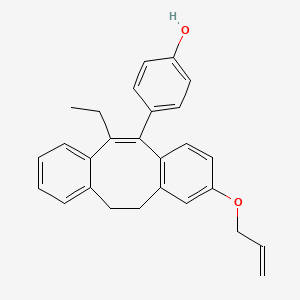

- (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-piranpropanoico: Estructura similar pero con un anillo de pirano en lugar de un anillo de furano.

Singularidad: (R,R)-(-)-Ácido beta-hidroxi-alfa-fenil-2-furanpropanoico es único debido a su combinación específica de un anillo de furano, un grupo fenilo y un grupo hidroxilo, junto con su estereoquímica distinta. Esta singularidad lo hace valioso para los estudios estereoquímicos y diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid:** Unique due to its specific stereochemistry and functional groups.

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-thiophenpropanoic acid:** Similar structure but with a thiophene ring instead of a furan ring.

- (R,R)-(-)-beta-Hydroxy-alpha-phenyl-2-pyranpropanoic acid:** Similar structure but with a pyran ring instead of a furan ring.

Uniqueness: (R*,R*)-(-)-beta-Hydroxy-alpha-phenyl-2-furanpropanoic acid is unique due to its specific combination of a furan ring, phenyl group, and hydroxy group, along with its distinct stereochemistry. This uniqueness makes it valuable for stereochemical studies and various applications in research and industry.

Propiedades

Número CAS |

119725-48-3 |

|---|---|

Fórmula molecular |

C13H12O4 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16) |

Clave InChI |

ZFLMKKDXXLZURV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)